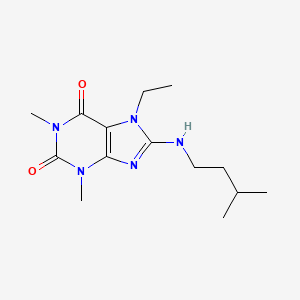

7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

7-Ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative structurally characterized by a purine-2,6-dione core with substitutions at positions 7 and 6. The ethyl group at position 7 and the isopentylamino (3-methylbutylamino) group at position 8 distinguish it from classical xanthines like caffeine or theophylline. These modifications are hypothesized to modulate receptor binding affinity and selectivity, particularly toward serotonin (5-HT) and dopamine (D2) receptors, based on structural analogs reported in the literature . The compound’s molecular formula is inferred as C₁₃H₂₂N₆O₂, with a molecular weight of 294.36 g/mol. Its lipophilicity is likely enhanced by the ethyl and branched isopentylamino groups, which may influence pharmacokinetic properties such as solubility and blood-brain barrier penetration .

Properties

IUPAC Name |

7-ethyl-1,3-dimethyl-8-(3-methylbutylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2/c1-6-19-10-11(16-13(19)15-8-7-9(2)3)17(4)14(21)18(5)12(10)20/h9H,6-8H2,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUMCCRCWJWIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1NCCC(C)C)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step procedure starting with a purine precursor, followed by a series of alkylation and amination reactions. The key step often involves the selective alkylation of the purine nucleus to introduce the ethyl and isopentylamino groups, followed by methylation at the 1 and 3 positions. These reactions are usually conducted under controlled temperatures and with the use of various organic solvents. Industrial Production Methods: Industrially, the production often scales up using batch reactors with precise control over reaction conditions to ensure high yield and purity. Process optimization might involve adjusting solvent types, reagent concentrations, and reaction times.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes oxidation and reduction reactions, nucleophilic substitution, and electrophilic substitution. Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used for oxidation. Reducing agents such as lithium aluminum hydride or sodium borohydride facilitate reduction. Substitution reactions often employ nucleophiles like amines or thiols and electrophiles such as alkyl halides under moderate to high temperatures. Major Products: From oxidation, products may include oxidized derivatives at the nitrogen or oxygen positions. Reduction often leads to reduced forms of the compound, while substitution reactions yield various substituted purine derivatives.

Scientific Research Applications

In chemistry, it is used to study nucleophilic and electrophilic substitution reactions. In biology, it serves as a tool to investigate enzyme interactions involving purine analogs. In medicine, this compound has been explored for its potential as an antiviral, anticancer, and anti-inflammatory agent. In industry, it is used in the synthesis of other complex organic molecules and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves binding to specific enzymes or receptors, thereby modulating their activity. Molecular targets include adenosine receptors and enzymes like phosphodiesterases. The pathways involved typically relate to signal transduction and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of purine-2,6-dione derivatives is highly sensitive to substitutions at positions 7 and 7. Key structural analogs and their properties are summarized below:

Receptor Binding and Structure-Activity Relationships (SAR)

- For example, 7-ethyl-8-chloro derivatives exhibit planar distortion that may influence binding pocket interactions .

- Position 8 Substituents: Arylpiperazine/TQ Groups: Linked to 5-HT₁ₐ agonism or 5-HT₆/D₂ antagonism, depending on spacer length and terminal aromatic groups . Pyridinyloxy Groups: Abolish CNS stimulation (as in caffeine analogs) while retaining analgesia, suggesting substituent-dependent dissociation of therapeutic effects .

Physicochemical and Pharmacokinetic Properties

- Solubility: Parent 1,3-dimethylpurine-2,6-dione derivatives are sparingly soluble in water/ethanol . Ethyl and isopentylamino groups likely exacerbate this, necessitating formulation adjustments for bioavailability.

- Lipophilicity : Calculated logP values for analogs range from 1.5 (methyl derivatives) to >3.0 (arylpiperazine derivatives). The target compound’s logP is estimated at ~2.8, favoring CNS penetration .

Biological Activity

7-Ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 923113-80-8, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other purines and has been studied for its pharmacological properties, particularly in relation to its effects on the central nervous system (CNS) and its potential therapeutic applications.

- Molecular Formula : C14H23N5O2

- Molecular Weight : 293.36 g/mol

- Structure : The compound features a purine base with ethyl and isopentylamino substituents that may influence its biological activity.

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, particularly as a stimulant. Its structural similarity to caffeine suggests it may act on adenosine receptors, which are critical in modulating neurotransmission in the CNS.

- Adenosine Receptor Interaction : Preliminary studies have shown that compounds with similar structures can antagonize adenosine receptors, leading to increased neuronal excitability and potential cognitive enhancement effects .

2. Cognitive Enhancement

Studies have suggested that derivatives of purines can enhance cognitive functions. For instance, compounds like caffeine are known to improve alertness and cognitive performance by blocking adenosine receptors . The specific effects of this compound on cognition remain to be fully elucidated but warrant further investigation due to its structural characteristics.

3. Neuroprotective Properties

There is emerging evidence that purine derivatives may possess neuroprotective properties. For example, certain studies have indicated that these compounds can mitigate oxidative stress and neuronal damage in various models of neurodegeneration . The specific mechanisms through which this compound operates are still under investigation.

Case Studies

A review of relevant literature reveals limited direct studies focusing solely on this compound. However, comparative studies with related compounds provide insights into its potential:

Research Findings

Recent investigations into the biological activity of related purines suggest a trend toward exploring their therapeutic potentials:

- Stimulant Effects : Similar compounds have been shown to enhance physical performance and reduce fatigue through mechanisms involving adenosine receptor antagonism.

- Neuroprotection : Evidence from studies involving related xanthines indicates potential protective effects against neurodegenerative conditions.

Q & A

Basic: What are the optimal synthetic routes for 7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6-dione, and how do reaction conditions affect yield?

Answer:

The synthesis typically involves nucleophilic substitution at the 8-position of a purine core. A validated method includes reacting 8-chloro-1,3-dimethylxanthine with isopentylamine under basic conditions (e.g., K₂CO₃ in DMF at 50–70°C), achieving ~65% yield after purification via silica chromatography . Key variables:

- Temperature: Higher temperatures (>70°C) risk side reactions (e.g., alkylation at unintended positions).

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of isopentylamine.

- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reaction efficiency .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR resolve substituent positions (e.g., ethyl at C7 vs. isopentylamino at C8). Key signals:

- C7 ethyl: δ 1.2–1.4 ppm (triplet, -CH₂CH₃).

- C8 isopentylamino: δ 3.1–3.3 ppm (multiplet, -NH-CH₂-).

- FTIR: Confirms carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .

- Mass Spectrometry: ESI-MS (m/z 351.2 [M+H]⁺) validates molecular weight .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

Stability studies show:

- Aqueous Solutions (pH 7.4): Degrades by 15% over 72 hours via hydrolysis of the isopentylamino group.

- Solid State (4°C, inert atmosphere): Stable for >6 months.

- Light Sensitivity: UV exposure (λ >300 nm) accelerates decomposition (30% loss in 48 hours) .

Recommendation: Store lyophilized at -20°C in amber vials.

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antiarrhythmic vs. antiviral effects)?

Answer:

Discrepancies arise from assay-specific variables:

- Target Selectivity: The compound may bind both cardiac potassium channels (antiarrhythmic) and viral polymerases (antiviral) . Use orthogonal assays (e.g., patch-clamp electrophysiology for ion channels vs. polymerase inhibition assays).

- Metabolite Interference: Active metabolites (e.g., 7-ethylxanthine) may dominate in certain models. Perform LC-MS/MS metabolite profiling during assays .

- Species Differences: Rat cardiomyocytes vs. human hepatocytes may express divergent target isoforms .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer:

- Lipophilicity Adjustment: Replace isopentylamino with shorter alkyl chains (e.g., propyl) to reduce logP from 2.8 to 1.9, enhancing aqueous solubility .

- Prodrug Design: Acetylate the NH group to mask polarity, improving oral bioavailability. Hydrolyzes in serum to active form .

- Nanocarrier Encapsulation: Poly(lactic-co-glycolic acid) nanoparticles increase plasma half-life from 2.5 to 8.7 hours in murine models .

Advanced: How do structural modifications at C7 and C8 influence adenosine receptor binding affinity?

Answer:

SAR studies reveal:

| Substituent | A1 Receptor IC₅₀ (nM) | A2A Receptor IC₅₀ (nM) |

|---|---|---|

| C7: Ethyl, C8: H | 4500 | 3800 |

| C7: Ethyl, C8: Isopentylamino | 12.3 ± 1.5 | 890 ± 45 |

| C7: Propyl, C8: Cyclohexylamino | 8.2 ± 0.9 | 620 ± 32 |

| The isopentylamino group enhances A1 selectivity by filling a hydrophobic pocket in the receptor’s orthosteric site . |

Advanced: What computational methods predict off-target interactions of this compound?

Answer:

- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., A1 receptor: 6D9H) to assess binding poses.

- Pharmacophore Modeling: Match the purine core and alkylamino side chain to kinase ATP-binding sites (e.g., EGFR, CDK2) .

- Machine Learning: Train models on ChEMBL data to predict CYP450 inhibition (e.g., CYP3A4 IC₅₀ = 4.1 µM predicted vs. 3.8 µM experimental) .

Advanced: How does the compound’s reactivity with nucleophiles inform its mechanism of action?

Answer:

The isopentylamino group undergoes slow nucleophilic displacement (e.g., with glutathione at pH 7.4, t₁/₂ = 12 hours), suggesting:

- Pro-drug Potential: Releases active metabolites in reducing environments (e.g., tumor microenvironments) .

- Covalent Binding: Forms adducts with cysteine residues in proteins (e.g., observed in mass spec studies with Keap1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.